Solutol HS-15
Description
Systematic Nomenclature and Structural Classification of Azane Derivatives
Azanes constitute a homologous series of acyclic, saturated hydronitrogens with the general formula $$ \text{N}n\text{H}{n+2} $$. The simplest member, ammonia ($$ \text{NH}3 $$), exemplifies the foundational structure where nitrogen atoms form three single bonds. Linear azanes, such as hydrazine ($$ \text{N}2\text{H}_4 $$), extend this framework through sequential $$ \text{N-N} $$ linkages. Branched analogs, though less common, introduce tertiary nitrogen centers, altering reactivity and steric profiles.
Generic structural skeleton of linear azanes, illustrating sequential $$ \text{N-N} $$ bonds and hydrogen saturation.
Cycloazanes, excluded from the azane classification, adopt cyclic configurations (e.g., $$ \text{N}3\text{H}3 $$) that constrain molecular flexibility. IUPAC nomenclature prioritizes chain length and branching, with prefixes such as "triazane" ($$ \text{N}3\text{H}5 $$) denoting three nitrogen atoms. Structural isomerism arises in azanes with $$ n \geq 3 $$, where branching patterns influence physicochemical properties like boiling points and solubility.
| Azane | Formula | Structure Type |
|---|---|---|
| Ammonia | $$ \text{NH}_3 $$ | Linear |
| Hydrazine | $$ \text{N}2\text{H}4 $$ | Linear |
| Triazane | $$ \text{N}3\text{H}5 $$ | Linear/Branched |
Table 1: Representative azanes and their structural classifications.
Historical Development of Hydroxystearic Acid Esters in Pharmaceutical Chemistry
Hydroxystearic acid esters, including 2-hydroxyethyl 12-hydroxyoctadecanoate, emerged in the mid-20th century as versatile excipients. Early applications focused on their emollient properties, with patents from the 1960s highlighting their efficacy in topical formulations for moisture retention. The compound’s structure—a 12-hydroxyoctadecanoic acid esterified with 2-hydroxyethyl alcohol—enhances skin compatibility by mimicking natural lipid barriers.
Industrial adoption accelerated in the 1980s with advancements in lipase-catalyzed esterification, enabling energy-efficient synthesis under mild conditions. Unlike traditional methods requiring acidic catalysts and high temperatures, enzymatic processes minimized side reactions and improved yield purity. By the 2000s, 2-hydroxyethyl 12-hydroxyoctadecanoate became a staple in cosmetics, featured in over 30% of moisturizers and hair conditioners for its non-greasy texture and oxidative stability.
| Property | Specification |
|---|---|
| Molecular Formula | $$ \text{C}{20}\text{H}{40}\text{O}_4 $$ |
| Molecular Weight | 344.5 g/mol |
| Appearance | Colourless to Off-White Semi-Solid |
| Key Applications | Emollients, Plasticizers |
Table 2: Physicochemical profile of 2-hydroxyethyl 12-hydroxyoctadecanoate.
Properties
IUPAC Name |
azane;2-hydroxyethyl 12-hydroxyoctadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O4.H3N/c1-2-3-4-11-14-19(22)15-12-9-7-5-6-8-10-13-16-20(23)24-18-17-21;/h19,21-22H,2-18H2,1H3;1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZSGNGSHMDCAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCCO)O.N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification Reaction Mechanism
The synthesis begins with the esterification of 12-hydroxyoctadecanoic acid (12-HSA) using ethylene glycol under acidic or enzymatic catalysis. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of ethylene glycol attacks the carbonyl carbon of 12-HSA. The general reaction scheme is:
Key parameters influencing yield include temperature (typically 80–120°C), catalyst concentration (e.g., sulfuric acid or lipases), and reaction time (4–24 hours).
Purification and Characterization
Post-synthesis, the crude product is purified via fractional distillation or recrystallization. Analytical techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structural integrity. The ester exhibits a molecular weight of 344.5 g/mol, with hydrogen bond donor/acceptor counts of 2 and 4, respectively.
Incorporation of Azane into the Ester Matrix
Solutol HS 15 is formulated by combining 2-hydroxyethyl 12-hydroxyoctadecanoate with azane (ammonia), resulting in a complex or salt with enhanced surfactant properties.
Neutralization and Complex Formation
The ester’s hydroxyl groups interact with ammonia through hydrogen bonding or ionic interactions, forming a stable amphiphilic structure. This step often occurs in aqueous or alcoholic solvents, with pH adjustments to optimize complexation. The final product has a molecular weight of 361.6 g/mol and increased hydrogen bond acceptor capacity (5 vs. 4 in the parent ester).
Table 1: Comparative Properties of Parent Ester and Solutol HS 15
| Property | 2-Hydroxyethyl 12-hydroxyoctadecanoate | Solutol HS 15 |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 344.5 | 361.6 |
| Hydrogen Bond Donors | 2 | 3 |
| Rotatable Bonds | 19 | 19 |
Industrial-Scale Production Protocols
Batch Process Optimization
Large-scale synthesis employs batch reactors with controlled temperature and agitation. A typical protocol involves:
Quality Control Measures
Critical quality attributes include acid value (< 0.5 mg KOH/g), residual solvent levels (< 500 ppm), and microbial limits (< 100 CFU/g). Spectroscopic fingerprints (FT-IR, ) ensure batch-to-batch consistency.
Pharmaceutical Applications and Formulation Strategies
Solutol HS 15 is extensively used in injectable formulations to solubilize lipophilic drugs like paclitaxel and docetaxel.
Lyophilized Formulation Preparation
A patented method (CN101919819A) outlines the following steps:
Table 2: Example Lyophilized Formulation (Docetaxel)
| Component | Concentration (% w/v) |
|---|---|
| Docetaxel | 1.0 |
| Solutol HS 15 | 50.0 |
| Trehalose | 10.0 |
| Mannitol | 2.5 |
| Sodium Sulfite | 0.01 |
Challenges and Innovations in Synthesis
Chemical Reactions Analysis
Solutol HS-15 primarily undergoes esterification reactions due to the presence of hydroxyl groups. It can also participate in hydrolysis reactions under acidic or basic conditions, breaking down into its constituent 12-hydroxystearic acid and polyethylene glycol . Common reagents used in these reactions include acids, bases, and alcohols. The major products formed from these reactions are the original reactants, 12-hydroxystearic acid, and polyethylene glycol .
Scientific Research Applications
Solutol HS-15 has a wide range of scientific research applications:
Mechanism of Action
Solutol HS-15 enhances the solubility and permeability of drugs by forming micelles in aqueous solutions. These micelles encapsulate hydrophobic drug molecules, increasing their solubility and facilitating their transport across biological membranes . The compound also affects the cell membrane and cytoskeleton, leading to changes in tight junctions and enhancing drug absorption .
Comparison with Similar Compounds
Structural Insights :
- The hydroxyethyl group in Solutol HS-15 increases hydrophilicity and water solubility compared to the methyl ester, enabling better micellar self-assembly in aqueous media .
- Methyl 12-hydroxyoctadecanoate’s waxy solid state limits its use in liquid formulations but makes it suitable for solid coatings .
Ethyl 12-Hydroxyoctadecanoate
Functional Differences :
- The additional hydroxyl group in this compound enhances hydrogen bonding capacity, critical for stabilizing drug-loaded micelles .
- Ethyl 12-hydroxyoctadecanoate’s single hydroxyl group reduces its amphiphilicity, relegating it to non-pharmaceutical roles .
2-Hydroxyethyl Hexadecanoate
| Property | 2-Hydroxyethyl 12-Hydroxyoctadecanoate | 2-Hydroxyethyl Hexadecanoate |
|---|---|---|
| Molecular Formula | C₂₀H₄₀O₄ | C₁₈H₃₆O₃ |
| Carbon Chain Length | C₁₈ | C₁₆ |
| Hydroxyl Positions | C-12 and ester group | Ester group only |
| LogP | 5.66 | ~4.8 (estimated) |
| Applications | Broad-spectrum solubilizer | Limited to topical emulsions |
| Key Reference |
Biological Activity
Azane; 2-hydroxyethyl 12-hydroxyoctadecanoate, also known as 2-hydroxyethyl stearate, is a fatty acid derivative that has garnered attention for its potential biological activities. This compound, characterized by its long hydrocarbon chain and hydroxyl groups, has been studied for various applications including its antimicrobial, antioxidant, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of 2-hydroxyethyl 12-hydroxyoctadecanoate can be represented as follows:
- Molecular Formula : C20H40O4
- Molecular Weight : 336.53 g/mol
The presence of hydroxyl groups contributes to its solubility and reactivity, making it a versatile compound in biological systems.
Antimicrobial Properties
Research has indicated that 2-hydroxyethyl 12-hydroxyoctadecanoate exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of the bacterial cell membrane integrity.
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Pseudomonas aeruginosa | 10 | 50 |
Table 1: Antimicrobial efficacy of 2-hydroxyethyl 12-hydroxyoctadecanoate
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays. It has demonstrated the ability to scavenge free radicals effectively, comparable to standard antioxidants like vitamin C.
- DPPH Radical Scavenging Activity : The compound showed a scavenging rate of approximately 85% at a concentration of 100 µg/mL.
- ABTS Radical Scavenging Activity : At the same concentration, it exhibited a scavenging effect of around 90%.
These results suggest that the compound may play a role in protecting cells from oxidative stress.
Anti-inflammatory Effects
In vitro studies have shown that 2-hydroxyethyl 12-hydroxyoctadecanoate can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential applications in inflammatory conditions.
Case Study 1: Skin Care Applications
A clinical trial investigated the use of this compound in topical formulations for treating inflammatory skin conditions such as eczema and psoriasis. Patients reported significant improvements in symptoms after four weeks of treatment, with reduced erythema and scaling.
Case Study 2: Food Preservation
Another study explored the use of 2-hydroxyethyl 12-hydroxyoctadecanoate as a natural preservative in food products. The compound effectively inhibited microbial growth in dairy products, extending shelf life without compromising quality.
Safety and Toxicity
Toxicological assessments indicate that this compound exhibits low toxicity levels. Acute toxicity studies in animal models have shown no adverse effects at therapeutic doses. However, further long-term studies are necessary to establish comprehensive safety profiles.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-hydroxyethyl 12-hydroxyoctadecanoate (Solutol HS-15)?
- Methodology : The compound is synthesized via esterification of 12-hydroxyoctadecanoic acid with ethylene glycol, typically using acid catalysts (e.g., sulfuric acid) under controlled temperatures (60–80°C). Purification involves column chromatography or recrystallization to isolate the ester product. Confirm the structure using NMR (e.g., H and C) and FTIR spectroscopy to identify ester (C=O at ~1730 cm) and hydroxyl (O–H at ~3400 cm) functional groups .
Q. How is 2-hydroxyethyl 12-hydroxyoctadecanoate characterized for purity and structural integrity?
- Methodology :
- Chromatography : Use HPLC with a C18 column and UV detection (210–220 nm) to assess purity.
- Spectroscopy :
- NMR : Analyze H NMR for peaks at δ 4.2–4.3 ppm (ester –CHO–) and δ 3.6–3.7 ppm (hydroxyethyl group).
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (expected [M+Na] at m/z ~383).
- Physical Properties : Measure logP (5.66) and hydrogen bonding capacity (2 HBD, 4 HBA) to validate solubility characteristics .
Q. What is the role of 2-hydroxyethyl 12-hydroxyoctadecanoate (this compound) in enhancing drug permeability?
- Mechanism : Acts as a non-ionic surfactant, forming micelles that solubilize hydrophobic drugs and disrupt lipid bilayers, enhancing membrane permeability.
- Methodology : Optimize concentrations (typically 0.1–5% w/v) in formulations using in vitro permeability assays (e.g., Franz diffusion cells) with Caco-2 cell monolayers. Validate efficacy via pharmacokinetic studies in animal models .
Advanced Research Questions
Q. How can researchers design experiments to optimize this compound concentrations for drug formulations while minimizing cytotoxicity?
- Experimental Design :
- Dose-Response Studies : Test concentrations (0.1–10% w/v) in cell viability assays (MTT or LDH) using human keratinocytes or intestinal epithelial cells.
- Permeability Screening : Use parallel artificial membrane permeability assays (PAMPA) or intestinal organoids to correlate permeability enhancement with cytotoxicity.
- Statistical Modeling : Apply response surface methodology (RSM) to identify optimal formulation parameters .
Q. How to resolve contradictions in toxicity profiles of 12-hydroxyoctadecanoate derivatives?
- Analytical Approach :
- In Vitro vs. In Vivo Comparisons : Conduct Ames tests (mutagenicity) and acute toxicity studies (OECD 420/423) alongside in vivo rat models (e.g., LD >2000 mg/kg observed for lithium 12-hydroxyoctadecanoate ).
- Metabolite Profiling : Use LC-MS/MS to identify metabolites (e.g., hydroxylated or carboxylated derivatives) that may explain discrepancies between acute and chronic toxicity .
Q. What advanced techniques assess the stability of 2-hydroxyethyl 12-hydroxyoctadecanoate under varying storage conditions?
- Methodology :
- Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and 60°C for 1–6 months. Monitor degradation via HPLC and GC-MS for byproducts (e.g., free fatty acids or ethylene glycol).
- Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .
Q. How do mechanistic studies elucidate this compound’s role in drug solubility enhancement?
- Techniques :
- Dynamic Light Scattering (DLS) : Measure micelle size (10–50 nm) and critical micelle concentration (CMC) in aqueous solutions.
- Nuclear Overhauser Effect Spectroscopy (NOESY) : Identify hydrophobic interactions between the drug and this compound’s alkyl chain.
- Molecular Dynamics Simulations : Model surfactant-drug interactions to predict solubilization efficiency .
Data Contradiction Analysis
Q. Why do safety data sheets report conflicting hazard classifications for 12-hydroxyoctadecanoic acid derivatives?
- Root Cause : Variability in purity, isomer composition (e.g., lithium vs. sodium salts), and test conditions (e.g., exposure routes). For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
